N',N'-dimethyl-N-[3-(4-methylphenyl)sulfanylpropyl]ethane-1,2-diamine;hydrochloride
Overview
Description
N,N-dimethyl-N’-{3-[(4-methylphenyl)thio]propyl}-1,2-ethanediamine hydrochloride is an organic compound that features a unique structure combining a diamine with a thioether
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-N’-{3-[(4-methylphenyl)thio]propyl}-1,2-ethanediamine hydrochloride typically involves the reaction of N,N-dimethylethylenediamine with 4-methylthiophenol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-N’-{3-[(4-methylphenyl)thio]propyl}-1,2-ethanediamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The compound can be reduced under specific conditions to modify the thioether group.
Substitution: The diamine moiety can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic reagents like alkyl halides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Modified thioether derivatives.
Substitution: Alkylated diamine derivatives.
Scientific Research Applications
N,N-dimethyl-N’-{3-[(4-methylphenyl)thio]propyl}-1,2-ethanediamine hydrochloride has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-dimethyl-N’-{3-[(4-methylphenyl)thio]propyl}-1,2-ethanediamine hydrochloride involves its interaction with specific molecular targets. The diamine moiety can interact with metal ions, forming stable complexes that can influence various biochemical pathways. The thioether group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethylethylenediamine: A simpler diamine without the thioether group.
4-methylthiophenol: Contains the thioether group but lacks the diamine moiety.
N,N-dimethyl-N’-{3-[(phenyl)thio]propyl}-1,2-ethanediamine hydrochloride: Similar structure but with a phenyl group instead of a 4-methylphenyl group.
Uniqueness
N,N-dimethyl-N’-{3-[(4-methylphenyl)thio]propyl}-1,2-ethanediamine hydrochloride is unique due to the combination of a diamine and a thioether in its structure. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
N',N'-dimethyl-N-[3-(4-methylphenyl)sulfanylpropyl]ethane-1,2-diamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2S.ClH/c1-13-5-7-14(8-6-13)17-12-4-9-15-10-11-16(2)3;/h5-8,15H,4,9-12H2,1-3H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHEMMIMJEPYXDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCCNCCN(C)C.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25ClN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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